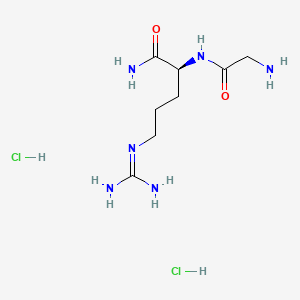

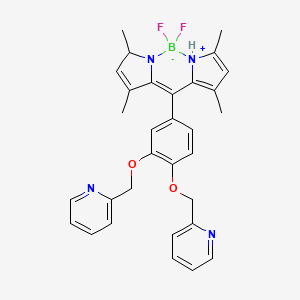

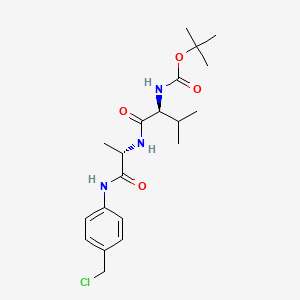

![molecular formula C21H21NO5 B6286329 Fmoc-L-Ser[Psi(Me,Me)Pro]-OH CAS No. 1201651-31-1](/img/structure/B6286329.png)

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

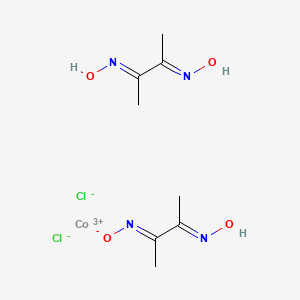

“Fmoc-L-Ser[Psi(Me,Me)Pro]-OH” is a pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). It can be successfully coupled with various amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Molecular Structure Analysis

The molecular structure of “Fmoc-L-Ser[Psi(Me,Me)Pro]-OH” is represented by the IUPAC name (4S)-3-((2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis

“Fmoc-L-Ser[Psi(Me,Me)Pro]-OH” is a white to off-white powder . It has a molecular weight of 480.56 .科学的研究の応用

Peptide Synthesis

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a building block used in Solid Phase Peptide Synthesis (SPPS). It can be successfully coupled with various amino acids using modern coupling techniques . This avoids the need for pseudoproline dipeptides and allows the introduction of pseudoprolines in peptides containing non-natural or rare amino acids .

Control of Optical Purity

In peptide synthesis, controlling the optical purity of amino acids prone to racemization is a significant challenge. The use of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH helps efficiently control this optical purity .

Suppression of Side Reactions

The suppression of side reactions is one of the most important objectives in peptide synthesis, where highly reactive compounds are involved . The use of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH can help achieve this goal .

Overcoming Peptide Chemistry Challenges

Dipeptide building blocks containing Ser- or Thr-derived oxazolidines (pseudoprolines) have proven to be versatile tools for overcoming some intrinsic problems in the field of peptide chemistry .

Manufacturing of Peptide Active Pharmaceutical Ingredients

The rigid regulatory requirements imposed in recent years for the peptide active pharmaceutical ingredients have promoted a continuous improvement of the methods for their manufacturing .

Development and Optimization of Upstream and Downstream Processes

One of the most important steps of peptide synthesis is the peptide (amide) bond formation or coupling . Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is instrumental in the development and optimization of these processes .

Safety and Hazards

作用機序

Target of Action

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a pseudoproline monomer used in solid-phase peptide synthesis (SPPS). Its primary target is the peptide chain being synthesized. Pseudoprolines are introduced to improve the solubility and folding of peptides during synthesis, particularly those containing non-natural or rare amino acids .

Mode of Action

The compound interacts with the growing peptide chain by incorporating itself into the sequence. This incorporation helps to prevent aggregation and misfolding of the peptide during synthesis. The pseudoproline structure introduces a kink in the peptide backbone, which disrupts secondary structures that can lead to aggregation .

Result of Action

The primary molecular effect of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is the prevention of peptide aggregation during synthesis. This leads to the production of peptides with correct folding and higher purity. At the cellular level, the synthesized peptides can exhibit enhanced biological activity and stability, making them more effective in their intended applications, such as drug development or research .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions can influence the efficacy and stability of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH during peptide synthesis. Optimal conditions must be maintained to ensure the proper incorporation of the pseudoproline into the peptide chain. Additionally, the storage and handling of the compound should be carefully managed to prevent degradation and ensure consistent performance in synthesis .

By understanding the mechanism of action of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH, researchers can better utilize this compound in peptide synthesis to produce high-quality peptides for various applications.

特性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGJQFWYGIRJKS-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

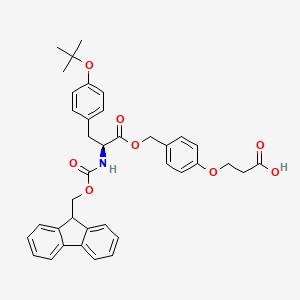

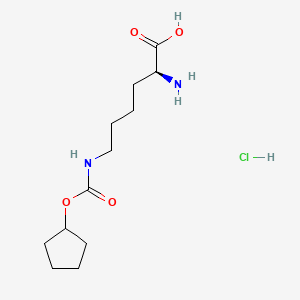

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)